molecular formula C6H12O2 B3132427 Hex-5-ene-1,2-diol CAS No. 36842-44-1

Hex-5-ene-1,2-diol

Cat. No.: B3132427
CAS No.: 36842-44-1
M. Wt: 116.16 g/mol
InChI Key: WGTGQGJDNAGBCC-UHFFFAOYSA-N
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Description

Hex-5-ene-1,2-diol is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 116.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hex-5-ene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C6H12O2/c1-2-3-4-6(8)5-7/h2,6-8H,1,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTGQGJDNAGBCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50958042
Record name Hex-5-ene-1,2-diol
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Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36842-44-1
Record name 5-Hexene-1,2-diol
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Record name Hex-5-ene-1,2-diol
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Record name Hex-5-ene-1,2-diol
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Record name Hex-5-ene-1,2-diol
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Significance As a Versatile Building Block in Complex Molecule Synthesis

The strategic importance of hex-5-ene-1,2-diol lies in its capacity to serve as a flexible scaffold for creating more elaborate molecules. ontosight.ai The presence of two hydroxyl (-OH) groups on adjacent carbons (a vicinal diol) and a terminal double bond within a six-carbon chain allows for a diverse range of chemical manipulations. ontosight.ai This dual functionality enables chemists to selectively react at either the diol or the alkene, or to utilize both in a sequential or concerted manner.

The diol moiety can undergo a variety of reactions common to alcohols, such as esterification, etherification, and oxidation to form corresponding carbonyl compounds. libretexts.org The vicinal nature of the hydroxyl groups also allows for the formation of cyclic structures like acetals and ketals, which can serve as protecting groups or as key structural elements within a target molecule.

Simultaneously, the terminal alkene provides a handle for numerous addition reactions, including hydrogenation, halogenation, and epoxidation. ontosight.ailibretexts.org It is also a prime substrate for powerful carbon-carbon bond-forming reactions such as olefin metathesis, which has been utilized in the synthesis of macrocyclic lactones. eurjchem.com This multi-faceted reactivity makes this compound a valuable precursor in the synthesis of pharmaceuticals, natural products, and advanced materials. ontosight.ai For instance, its derivatives are key intermediates in the synthesis of chiral compounds like (R)-(+)-1,2-epoxy-5-hexene, a crucial building block for various asymmetric syntheses. acs.org

Synthetic Methodologies for Hex 5 Ene 1,2 Diol and Its Derivatives

Direct Dihydroxylation of Alkenes

Direct dihydroxylation refers to the addition of two hydroxyl groups across an alkene's double bond in a single reaction step. This process can result in either syn or anti addition, depending on the reagents and reaction mechanism. For the synthesis of Hex-5-ene-1,2-diol, syn-dihydroxylation methods are of primary interest.

Syn-Dihydroxylation Strategies for Vicinal Diols

Syn-dihydroxylation involves the addition of both hydroxyl groups to the same face of the alkene's double bond, leading to the formation of cis-vicinal diols. This stereochemical outcome is typically achieved through reactions proceeding via cyclic intermediates.

Osmium Tetroxide (OsO₄)-Mediated Processes

Osmium tetroxide (OsO₄) is a highly effective reagent for the syn-dihydroxylation of alkenes, yielding vicinal diols with high stereospecificity jove.comntu.edu.sglibretexts.orglibretexts.orglibretexts.orgjove.comlibretexts.orgmasterorganicchemistry.com. The reaction mechanism involves a concerted [3+2]-cycloaddition between the alkene and OsO₄, forming a five-membered cyclic osmate ester intermediate. In this step, Os(VIII) is reduced to Os(VI) jove.comntu.edu.sglibretexts.orglibretexts.orgjove.comlibretexts.org. Subsequent hydrolysis of the osmate ester, often facilitated by a reducing agent like sodium bisulfite (NaHSO₃), cleaves the Os-O bonds, liberating the cis-diol product and regenerating the reduced osmium species jove.comntu.edu.sglibretexts.orglibretexts.orgjove.comlibretexts.org.

Due to the inherent toxicity and high cost of osmium tetroxide, catalytic amounts are commonly employed. This catalytic approach is coupled with stoichiometric co-oxidants, such as N-methylmorpholine N-oxide (NMO) or tert-butyl hydroperoxide (TBHP). These co-oxidants serve to reoxidize the Os(VI) species back to the active Os(VIII) state, thereby regenerating the OsO₄ catalyst and enabling the reaction to proceed efficiently jove.comntu.edu.sgorganic-chemistry.orgmasterorganicchemistry.com.

The stereochemical outcome of OsO₄-mediated dihydroxylation is dictated by the geometry of the starting alkene. Cis-alkenes typically yield meso diols, while trans-alkenes produce racemic mixtures of diols jove.comlibretexts.orglibretexts.orglibretexts.orglibretexts.orgmasterorganicchemistry.com. For Hex-5-ene, which possesses a terminal double bond, dihydroxylation at the C5=C6 position would lead to the formation of this compound.

Potassium Permanganate (B83412) (KMnO₄)-Based Approaches

Potassium permanganate (KMnO₄), particularly when employed under cold, dilute, and alkaline conditions, can also effect the syn-dihydroxylation of alkenes, leading to vicinal diols libretexts.orglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.comaakash.ac.in. Analogous to the OsO₄-mediated reaction, KMnO₄ reacts with the alkene's double bond to form a cyclic intermediate, a manganate (B1198562) ester libretexts.orglibretexts.orgmasterorganicchemistry.comaakash.ac.in. Hydrolysis of this intermediate yields the cis-diol libretexts.orglibretexts.orgmasterorganicchemistry.comaakash.ac.in.

However, KMnO₄ is generally considered less efficient for dihydroxylation compared to OsO₄. It often results in lower yields and exhibits a greater tendency for over-oxidation, which can lead to the cleavage of the diol product into carbonyl compounds (aldehydes or carboxylic acids) libretexts.orglibretexts.orgmasterorganicchemistry.comaakash.ac.in. To favor diol formation and minimize over-oxidation, careful control of reaction conditions, specifically maintaining cold, dilute, and alkaline environments, is crucial libretexts.orglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.comaakash.ac.in. The reduction of the purple permanganate ion (MnO₄⁻) to the green manganate ion (MnO₄²⁻) in basic solution serves as a visual indicator of the reaction's progress libretexts.orglibretexts.orgaakash.ac.in.

Mechanistic Investigations of Syn-Dihydroxylation Pathways

Mechanistic studies, particularly for OsO₄-mediated syn-dihydroxylation, highlight a concerted addition process where the OsO₄ molecule adds across the alkene's π-bond. This forms a cyclic osmate ester intermediate, ensuring that both oxygen atoms are introduced to the same face of the double bond jove.comntu.edu.sglibretexts.orglibretexts.orgjove.comlibretexts.org. This initial step involves the reduction of Os(VIII) to Os(VI) jove.comntu.edu.sglibretexts.orglibretexts.orgjove.comlibretexts.org. The subsequent hydrolysis step breaks the Os-O bonds, releasing the cis-diol and the reduced osmium species. In catalytic cycles, this reduced osmium is then reoxidized by a co-oxidant jove.comntu.edu.sglibretexts.orglibretexts.orgorganic-chemistry.orgjove.comlibretexts.orgmasterorganicchemistry.com.

The stereospecificity of the syn-addition is a defining characteristic. For a terminal alkene such as hex-5-ene, the dihydroxylation occurs at the terminal double bond, leading to the formation of this compound with the hydroxyl groups positioned syn to each other.

Asymmetric Dihydroxylation (e.g., Sharpless Dihydroxylation)

The Sharpless Asymmetric Dihydroxylation (SAD) is a highly enantioselective method for the synthesis of chiral vicinal diols from prochiral alkenes jove.comorganic-chemistry.orgmasterorganicchemistry.comwikipedia.orgresearchgate.netthieme-connect.com. Developed by K. Barry Sharpless, this reaction employs catalytic amounts of osmium tetroxide in conjunction with a stoichiometric oxidant (such as N-methylmorpholine N-oxide or potassium ferricyanide) and a chiral quinine-derived ligand, like (DHQ)₂PHAL or (DHQD)₂PHAL organic-chemistry.orgwikipedia.org. The selection of the chiral ligand dictates the stereochemical outcome, enabling the preferential formation of one enantiomer of the diol organic-chemistry.orgwikipedia.org.

The chiral ligand plays a critical role by forming a complex with OsO₄, which then influences the orientation of the alkene during the cycloaddition step organic-chemistry.orgwikipedia.org. This process of asymmetric induction results in the production of enantiomerically enriched diols. The reaction is often conducted in buffered solutions to maintain an optimal pH for catalysis organic-chemistry.org. Commercially available pre-mixed reagent systems, known as AD-mix-α and AD-mix-β, facilitate the execution of Sharpless asymmetric dihydroxylation for either enantiomeric preference organic-chemistry.orgwikipedia.org.

While specific quantitative data for the Sharpless dihydroxylation of hex-5-ene to produce enantiomerically enriched this compound are not detailed in the provided search snippets, the methodology is generally applicable to terminal alkenes. For instance, a study mentions the enantioselective Sharpless dihydroxylation of a protected hex-4-en-1-yn-3-ol as a key step in a synthetic sequence researchgate.netthieme-connect.com, demonstrating the method's utility for hexene derivatives with unsaturation.

Indirect Synthetic Routes via Epoxide Intermediates

Indirect synthesis of vicinal diols frequently involves the formation of an epoxide intermediate, followed by its subsequent hydrolysis. Epoxides, also known as oxacyclopropanes, are three-membered cyclic ethers that can be synthesized from alkenes through epoxidation reactions.

The hydrolysis of an epoxide, typically catalyzed by acid or base, leads to the opening of the ring and the formation of a vicinal diol. This process generally results in anti-dihydroxylation, meaning the two hydroxyl groups are added to opposite faces of the original double bond libretexts.orglibretexts.orgucalgary.ca. For example, acid-catalyzed hydrolysis of an epoxide involves protonation of the epoxide oxygen atom, followed by nucleophilic attack by water. This attack occurs from the side opposite the epoxide oxygen due to steric factors, leading to anti-addition libretexts.orglibretexts.orgucalgary.ca.

While direct syn-dihydroxylation methods, such as those employing OsO₄, are preferred for the synthesis of cis-diols like this compound, the epoxide route yields trans-diols. However, epoxides themselves can serve as valuable chiral building blocks. Their synthesis and subsequent transformations are relevant in the broader context of diol preparation. For instance, the synthesis of (R)-(+)-1,2-epoxy-5-hexene has been described as a chiral intermediate acs.orgchemrxiv.org, achievable through the epoxidation of 1,5-hexadiene (B165246) or via ring-closure reactions. The subsequent hydrolysis of such chiral epoxides could, in principle, yield enantiomerically enriched diols, although standard hydrolysis typically produces anti-diols.


Advanced Synthetic Strategies and Process Development

Scalable Synthesis Approaches for Industrial Application

Scalable synthesis of this compound primarily relies on the dihydroxylation of alkenes or the transformation of epoxides. Direct dihydroxylation of hex-5-ene is a conceptually straightforward route. Methods employing hydrogen peroxide (H₂O₂) in acetic acid (HOAc) have demonstrated efficacy and potential for scale-up. For instance, the anti-dihydroxylation of 1-hexene (B165129) using H₂O₂ in HOAc has been reported to yield the corresponding diol in good yields, with optimized conditions achieving 81% yield in 4 hours rsc.org. This method has been successfully scaled to 100 mmol, indicating its industrial applicability rsc.org.

Alternatively, epoxides can serve as precursors. The synthesis of this compound can be achieved through the reduction of corresponding epoxy compounds ontosight.ai. While specific industrial-scale reductions of hex-5-ene-1,2-epoxide are not detailed in the provided literature, the general principle of epoxide reduction to diols is well-established. Furthermore, scalable routes to related chiral epoxides, such as (R)-(+)-1,2-epoxy-5-hexene, have been developed from readily available materials like 1,5-hexadiene or epichlorohydrin, achieving high yields and enantiomeric purity on gram to kilogram scales acs.orgnih.govacs.org. These methods highlight the feasibility of obtaining functionalized hexene precursors that could be converted to the target diol.

Table 1: Scalable Dihydroxylation Methods for Hexene Derivatives

Alkene PrecursorOxidizing AgentCatalyst/SolventConditionsYieldNotes on ScalabilityReference
1-HexeneH₂O₂HOAc (0.5 M)50 °C, 4 h81%Demonstrated on 100 mmol scale rsc.org
Cyclohexene (B86901)H₂O₂HOAc (0.5 M)50 °C, 16 h90%Demonstrated on 100 mmol scale rsc.org

Chemoenzymatic and Biocatalytic Approaches to Diol Synthesis

Chemoenzymatic and biocatalytic methods offer significant advantages in synthesizing chiral diols, including this compound, by providing high enantioselectivity and operating under mild conditions. Microorganisms or isolated enzymes can catalyze the stereoselective dihydroxylation of alkenes or the hydrolysis of epoxides.

Cascade biocatalysis, which involves multiple enzymatic steps within a single organism or reaction vessel, has emerged as a powerful strategy. For instance, Escherichia coli strains engineered to coexpress styrene (B11656) monooxygenase (SMO) and epoxide hydrolase (SpEH) have been utilized for the enantioselective dihydroxylation of aryl olefins, yielding chiral vicinal diols with high enantiomeric excess (ee) and good yields acs.org. This approach can be adapted for terminal alkenes like hex-5-ene.

Other biocatalytic systems employ whole cells of organisms such as Candida parapsilosis for enantioselective transformations. This yeast has been used for the deracemization of chiral alcohols and the enantioselective hydrolysis of epoxides, leading to optically pure products researchgate.netresearchgate.net. For example, Candida parapsilosis has been employed in chemoenzymatic syntheses to obtain chiral diols with high enantioselectivity (E > 500) and good conversions researchgate.net. These biocatalytic routes are particularly attractive for producing enantiomerically pure this compound.

Table 2: Biocatalytic Approaches for Diol Synthesis

Biocatalyst / SystemSubstrate TypeReaction TypeProduct ClassEnantioselectivity (ee)YieldNotesReference
E. coli (SMO + SpEH)Aryl OlefinsDihydroxylationVicinal Diols97.5–98.6% (S)67–99%Cascade biocatalysis for S-enantioselective dihydroxylation acs.org
Candida parapsilosisEpoxidesHydrolysisChiral Alcohols/Diols>99%49%Enantioselective hydrolysis/deracemization researchgate.netresearchgate.net
Sharpless ADAlkenesDihydroxylationVicinal DiolsHigh (chiral ligands)VariesChemical method, can be complemented by biocatalysis researchgate.net

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives involves modifying either the terminal double bond or the hydroxyl groups, or incorporating a hex-5-enyl moiety into a larger molecule followed by diol formation.

The terminal alkene in this compound provides a reactive site for various functionalization reactions, including epoxidation, dihydroxylation, hydrogenation, or addition reactions. For instance, substituted alkenes can be dihydroxylated to yield corresponding substituted vicinal diols rsc.org. Research into the synthesis of complex molecules has demonstrated the incorporation of hex-5-enyl chains into various scaffolds, followed by subsequent chemical transformations. For example, a hex-5-enyl group was attached to a quinazolinone core, and the resulting compound was then subjected to dihydroxylation to yield a diol derivative nih.gov. Similarly, hex-5-enyl linkers have been synthesized, and their terminal double bonds have been functionalized or modified as part of multi-step syntheses, often involving protection and deprotection of hydroxyl groups mdpi.comrsc.org.

The hydroxyl groups themselves can be derivatized through esterification, etherification, or oxidation. For example, diols can be converted to diacetates or mesylates as intermediates for further reactions, such as epoxide formation mdpi.com. The presence of both a double bond and vicinal diols allows for a wide array of synthetic strategies to create diverse derivatives with tailored properties.

Compound List:

this compound

1-Hexene

Cyclohexene

(R)-(+)-1,2-Epoxy-5-hexene

1,5-Hexadiene

Epichlorohydrin

Styrene

Glycidol

(S)-4-phenylbut-3-yne-1,2-diol

6-(Hex-5-en-1-yl)benzo acs.orgnih.govimidazo[2,1-b]quinazolin-12(6H)-one

Stereochemical Control and Enantioselective Synthesis

Strategies for Stereocenter Introduction and Control

A primary strategy for the enantioselective synthesis of chiral 1,2-diols, including Hex-5-ene-1,2-diol, is the asymmetric ring-opening of a corresponding epoxide precursor. nih.gov One of the most powerful and widely adopted methods in this context is the Hydrolytic Kinetic Resolution (HKR) of terminal epoxides. researchgate.net This technique is particularly effective for producing enantioenriched terminal epoxides and their corresponding 1,2-diols from inexpensive racemic starting materials. acs.orgnih.gov

The process begins with a racemic mixture of the precursor, 1,2-epoxy-5-hexene, which is subjected to hydrolysis in the presence of a chiral catalyst. nih.gov The catalyst orchestrates the reaction so that one enantiomer of the epoxide reacts with water at a much faster rate than the other. This rate difference results in the formation of the 1,2-diol (this compound) from the more reactive epoxide enantiomer, while the less reactive epoxide enantiomer is left behind, unreacted. youtube.com Consequently, this single process yields two valuable, highly enantioenriched products: the chiral diol and the remaining chiral epoxide. researchgate.net

Diastereoselective Transformations Involving this compound Scaffolds

Once synthesized, the chiral scaffold of this compound can be used to direct the stereochemistry of subsequent chemical transformations, a concept known as diastereoselective synthesis. The existing stereocenters on the diol influence the formation of new stereocenters, leading to a preference for one diastereomer over others. Chiral 1,2-diols are recognized as privileged structural motifs and valuable building blocks in the synthesis of natural products and pharmaceuticals. nih.gov

While specific examples detailing the use of this compound as a scaffold are specialized, the principle is well-established using similar structures. For instance, carbohydrates, which are rich in hydroxyl-bearing stereocenters, have been effectively used as removable chiral scaffolds to direct the outcomes of reactions like 5-hexenyl radical cyclizations, achieving diastereomeric ratios as high as 100:1. nih.gov This demonstrates the powerful directing effect of a chiral polyol framework, a principle directly applicable to transformations involving this compound. The development of catalytic asymmetric methods to produce 1,3-diols with three contiguous stereogenic centers further underscores the importance of such chiral scaffolds in complex molecule synthesis. chemrxiv.org

Enantiomeric Purity and Chiral Resolution Techniques

Enantiomeric purity is a critical measure of the success of an asymmetric synthesis, quantifying the excess of one enantiomer over the other. For racemic mixtures, where both enantiomers are present in equal amounts, a process of chiral resolution is required for their separation. wikipedia.org While methods like the crystallization of diastereomeric salts exist, kinetic resolution has proven to be an exceptionally effective strategy for compounds like this compound. wikipedia.org

Kinetic resolution operates on the principle that two enantiomers can react at different rates with a chiral catalyst or reagent. nih.gov The HKR is a premier example of this, providing access to both the 1,2-diol and its precursor epoxide in highly enantioenriched forms, often with an enantiomeric excess (ee) of 99% or greater. acs.orgunipd.it

The Hydrolytic Kinetic Resolution (HKR) has emerged as a practical and highly selective method for resolving racemic terminal epoxides using water as a reagent. acs.orgnih.gov The reaction is typically catalyzed by chiral cobalt-based salen complexes. researchgate.net The process is operationally simple and efficient, affording both the unreacted epoxide and the resulting 1,2-diol product with exceptional levels of enantiomeric purity. acs.orgnih.gov

The scope of the HKR is extraordinarily broad, accommodating a wide variety of epoxides with different steric and electronic properties. nih.gov The selectivity factors (k_rel), which measure the relative rate of reaction between the two enantiomers, are consistently high, often exceeding 50 and in some cases surpassing 200. acs.orgunipd.it This high selectivity ensures that the resolution is efficient, providing products with near-perfect enantiomeric purity. acs.org

The table below presents data from the HKR of various terminal epoxides using a chiral (salen)Co(III) catalyst, illustrating the method's effectiveness.

Epoxide SubstrateCatalyst Loading (mol %)Yield of Diol (%)ee of Diol (%)ee of Recovered Epoxide (%)
Propylene Oxide0.54398>99
1,2-Epoxybutane0.54398>99
1,2-Epoxy-5-hexene0.54498>99
1,2-Epoxyhexane0.24298>99
Styrene (B11656) Oxide0.54197>99
Glycidyl butyrate0.54697>99

Data adapted from studies on Hydrolytic Kinetic Resolution. acs.orgunipd.it

Influence of Chiral Ligands and Catalysts on Stereoselectivity

The remarkable stereoselectivity of the HKR process is directly attributable to the chiral catalyst employed. Chiral (salen)Co(III) complexes, often referred to as Jacobsen's catalysts, are the most effective catalysts for this transformation. researchgate.netwhiterose.ac.uk The catalyst consists of a central cobalt atom coordinated to a chiral salen ligand. It is this ligand that creates a chiral environment around the metal center, allowing it to differentiate between the two enantiomers of the racemic epoxide. nih.gov

Mechanistic studies have revealed that the HKR proceeds through a cooperative, bimetallic mechanism. acs.orgnih.gov In this pathway, two chiral catalyst molecules work in concert. One (salen)Co complex acts as a Lewis acid, binding to and activating the epoxide. A second (salen)Co complex, in the form of a hydroxide complex, acts as the nucleophile-delivery agent, delivering a water molecule to the activated epoxide. acs.org This highly organized, termolecular transition state is responsible for the exceptional selectivity observed. acs.org The high selectivity is a result of the selective reaction of one epoxide complex, rather than selective binding to the catalyst. acs.org The development of new chiral ligands and catalysts remains a crucial area of research for expanding the capabilities of asymmetric catalysis. nih.govchemrxiv.org

Catalyst SystemKey FeatureEffect on Stereoselectivity
(R,R)-(salen)Co(III)OAcStandard Jacobsen's catalystProvides high enantioselectivity (>98% ee) for a broad range of terminal epoxides. acs.org
(S,S)-(salen)Co(III)OAcEnantiomer of the standard catalystProduces the opposite enantiomer of the diol with equally high selectivity. youtube.com
Oligomeric (salen)Co catalystsMultiple salen units linked togetherCan exhibit very high efficiency and reactivity in the HKR process. tandfonline.com
Heterometallic (salen)Co-Lewis Acid SystemsContains a second Lewis acid (e.g., InCl₃, TlCl₃)Shows synergistic effects, leading to very high catalytic activity. tandfonline.com

Chemical Reactivity and Transformation Mechanisms

Reactions Involving the Terminal Alkene Moiety

The terminal alkene of Hex-5-ene-1,2-diol is susceptible to a variety of transformations, making it a key handle for molecular elaboration. These reactions include hydrogenation and numerous intramolecular cyclization strategies that lead to complex cyclic structures.

The terminal double bond of this compound can be saturated through hydrogenation. This reaction typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and hydrogen gas to reduce the alkene to an alkane, yielding hexane-1,2-diol.

While specific studies on the stereospecificity of the hydrogenation of this compound are not extensively detailed in the provided results, general principles of alkene hydrogenation can be applied. The addition of hydrogen typically occurs in a syn-fashion, where both hydrogen atoms add to the same face of the double bond. In related compounds, such as (R)-hex-3-ene-1,5-diol, hydrogenation of the double bond has been shown to afford (R)-hexane-1,5-diol with high enantiomeric excess, demonstrating the potential for stereocontrol in such reactions. ox.ac.ukrsc.org The choice of catalyst and reaction conditions can influence the stereochemical outcome, particularly in substrates with existing stereocenters. For instance, hydrogenation over Lindlar's catalyst is known to produce (Z)-alkenes from alkynes stereospecifically. arkat-usa.org

Table 1: General Hydrogenation Reaction
ReactantReagentsProductReaction Type
This compoundH₂, Catalyst (e.g., Pd/C)Hexane-1,2-diolAlkene Hydrogenation

The presence of both nucleophilic hydroxyl groups and an electrophilic (upon activation) alkene within the same molecule makes this compound an ideal substrate for intramolecular cyclization reactions. These transformations are powerful tools for the construction of heterocyclic and carbocyclic ring systems.

The oxidative cyclization of 1,5-dienes and related diols is a well-established method for synthesizing substituted tetrahydrofurans (THFs). soton.ac.uk this compound, as a derivative of a 1,5-diene structure, can undergo this transformation. The reaction is often mediated by reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). ucalgary.cawiley-vch.delibretexts.org

The mechanism typically involves the initial dihydroxylation of the double bond to form a tetraol intermediate. jove.com This is followed by an acid-promoted intramolecular cyclization, where one of the newly formed hydroxyl groups (or one of the original ones) attacks a protonated hydroxyl group, leading to the elimination of water and the formation of the tetrahydrofuran (B95107) ring. soton.ac.uk The use of catalytic osmium tetroxide with a co-oxidant like trimethylamine (B31210) N-oxide is a common strategy. wiley-vch.de This approach can lead to the formation of 2,5-dihydroxyalkyl substituted tetrahydrofurans, which are valuable structural motifs in natural products. soton.ac.uk

Table 2: Oxidative Cyclization for Tetrahydrofuran Synthesis
Substrate TypeKey ReagentsPrimary ProductKey Features
Diols from 1,5-dienesOsO₄, Trimethylamine N-oxide, Trifluoroacetic acidSubstituted TetrahydrofuransForms enantiopure cis-tetrahydrofurans. wiley-vch.de
2-methylenehex-5-enoic acid estersKMnO₄, Chiral Phase Transfer CatalystSubstituted TetrahydrofuransAchieves high enantiomeric excess (ee). soton.ac.uk

Palladium-catalyzed reactions offer a sophisticated route to complex bicyclic structures from unsaturated diols. The carbonylative double cyclization of 4-ene-1,2-diol derivatives, which are structurally analogous to this compound, demonstrates this principle. mdpi.com The reaction proceeds via an initial 5-exo-trig O-cyclization, where one of the hydroxyl groups attacks the palladium-activated alkene. mdpi.comsemanticscholar.org This is followed by the insertion of carbon monoxide (CO) and a subsequent cyclization by the second hydroxyl group, acting as an internal nucleophile, to form a second, often six-membered, ring. mdpi.com This process results in the formation of bicyclic lactones, such as 2,6-dioxabicyclo[3.2.1]octan-3-ones. mdpi.com The reaction is typically carried out with a palladium catalyst, such as PdCl₂ or Pd(OAc)₂, often in the presence of a copper co-catalyst and a base like sodium acetate (B1210297). semanticscholar.org

Table 3: Palladium-Catalyzed Carbonylative Double Cyclization
Substrate TypeCatalyst SystemProduct TypeMechanism Steps
4-ene-1,2-diolsPd(II) catalyst, COBicyclic Lactones (e.g., 2,6-dioxabicyclo[3.2.1]octan-3-one)1. 5-exo-trig O-cyclization 2. Carbonylation 3. Second cyclization (6-membered ring closure). mdpi.com
4-ene-1,3-diolsPdCl₂, CuCl₂, AcONa, COTetrahydrofuro[3,2-b]furan-2(3H)-onesStereoselective formation of cis-fused rings. mdpi.comsemanticscholar.org

Gold catalysis has emerged as a powerful tool for activating alkynes and alkenes toward nucleophilic attack. acs.orgnih.gov In the context of enyne substrates, which share structural similarities with this compound, gold(I) catalysts can trigger tandem reactions that form multiple bonds in a single, highly diastereoselective operation. acs.orgnih.gov For substrates like tert-butyl carbonate derivatives of hex-1-en-5-yn-3-ol, a gold(I) catalyst activates the alkyne, prompting a cyclization cascade. acs.orgnih.gov This involves the alkene acting as a C-nucleophile and the carbonate as an O-nucleophile. The process is believed to proceed through a carbocationic or cyclopropyl (B3062369) gold carbene intermediate, which is then trapped intramolecularly to form densely functionalized cyclohexene (B86901) diol derivatives. acs.orgnih.gov This methodology highlights the potential for similar complex transformations starting from this compound, where the diol functionality could act as the internal nucleophile.

Ring-Closing Metathesis (RCM) is a transformative reaction in organic synthesis for forming cyclic alkenes. organic-chemistry.org This reaction is particularly effective for creating medium to large rings. This compound can be derivatized to create a diene suitable for RCM. For example, esterification of the diol with an unsaturated acid or silylation with an alkenylsilane can install a second double bond. nih.gov The resulting diene can then undergo RCM using a ruthenium-based catalyst, such as a Grubbs or Schrock catalyst, to form a macrocyclic structure. organic-chemistry.orgnih.gov The driving force for the reaction, especially when terminal alkenes are used, is the release of volatile ethene gas. organic-chemistry.org This strategy has been employed in the synthesis of polyunsaturated macrolactones, where this compound was first converted to a silyl (B83357) ether diene, which then underwent RCM to form an unsaturated siloxane ring. nih.gov

Table 4: Ring-Closing Metathesis (RCM) Application
Starting MaterialKey TransformationCatalystIntermediate ProductReference
This compoundSilylation with chlorodimethylvinylsilaneSchrock Molybdenum Carbene ComplexAlkenylsiloxane nih.gov

Further Functionalization at the Alkene Position

The terminal double bond in this compound is susceptible to a variety of addition reactions, allowing for the introduction of new functional groups. ontosight.ai The electron-rich nature of the double bond makes it a target for electrophilic reagents. wikipedia.org

Common functionalization reactions at the alkene position include:

Epoxidation: The reaction of the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), yields an epoxide. libretexts.org This three-membered ring is a versatile intermediate for further synthetic manipulations.

Dihydroxylation: Treatment with reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) can convert the double bond into a second diol moiety, resulting in a tetrol. wikipedia.org The Sharpless asymmetric dihydroxylation allows for the stereocontrolled synthesis of chiral diols from the alkene. wikipedia.org

Hydrogenation: Catalytic hydrogenation of the double bond, typically using a metal catalyst such as palladium on carbon (Pd/C) and hydrogen gas, saturates the alkene to produce hexane-1,2-diol. ontosight.ai

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond results in the corresponding dihaloalkane.

These reactions highlight the utility of the alkene as a handle for introducing diverse chemical functionalities into the this compound scaffold.

Oxidative Cleavage of the Vicinal Diol (Glycol Cleavage)

The 1,2-diol group of this compound is susceptible to oxidative cleavage, a reaction that breaks the carbon-carbon bond between the two hydroxyl-bearing carbons to form two carbonyl compounds. libretexts.orglibretexts.org This transformation is a powerful tool in organic synthesis, often used as an alternative to the ozonolysis of alkenes. libretexts.orglibretexts.org

Periodate (B1199274) Cleavage (HIO₄)

Periodic acid (HIO₄) or its salt, sodium periodate (NaIO₄), are highly selective reagents for the cleavage of vicinal diols. libretexts.orglibretexts.orgrsc.org The reaction is typically rapid and quantitative, proceeding under mild conditions. rsc.org The mechanism is believed to involve the formation of a cyclic periodate ester intermediate, which then breaks down to yield the carbonyl products. rsc.orgchemtube3d.com

For this compound, periodate cleavage would be expected to yield 4-pentenal (B109682) and formaldehyde.

Reaction Scheme: Periodate Cleavage of this compound

Reactant Reagent Products

Lead Tetraacetate (Pb(OAc)₄) Cleavage

Lead tetraacetate (Pb(OAc)₄) is another effective reagent for the oxidative cleavage of vicinal diols. libretexts.orglibretexts.org The reaction is often carried out in aprotic solvents like benzene (B151609) or acetic acid. juniperpublishers.com Similar to periodate cleavage, the mechanism is thought to proceed through a cyclic intermediate. juniperpublishers.com The stereochemistry of the diol can influence the reaction rate, with cis-diols generally reacting faster than trans-diols. libretexts.orgjuniperpublishers.com

The products of lead tetraacetate cleavage of this compound would also be 4-pentenal and formaldehyde.

Reaction Data: Oxidative Cleavage Reagents

Reagent Typical Conditions Selectivity
Periodic Acid (HIO₄) Aqueous or organic solvents, room temperature Highly selective for vicinal diols

Reactions Involving the Hydroxyl Groups

The two hydroxyl groups of this compound are key sites for a variety of chemical transformations, including derivatization for synthetic purposes and participation in intramolecular reactions.

Derivatization for Synthetic Utility (e.g., Protection/Deprotection Strategies)

In multi-step syntheses, it is often necessary to protect the hydroxyl groups to prevent them from reacting with reagents intended for other parts of the molecule. Common protecting groups for 1,2-diols include cyclic acetals and ketals. pearson.compearson.com

For example, reacting this compound with acetone (B3395972) in the presence of an acid catalyst forms a cyclic ketal known as an acetonide. pearson.compearson.comresearchgate.net This acetonide is stable under basic and nucleophilic conditions but can be readily removed (deprotected) by treatment with aqueous acid to regenerate the diol. rsc.org

Protection/Deprotection Scheme

Reaction Reagents Product/Intermediate
Protection Acetone, Acid Catalyst (e.g., H⁺) 2,2-Dimethyl-4-(but-3-en-1-yl)-1,3-dioxolane (Acetonide)

| Deprotection | Aqueous Acid (e.g., H₃O⁺) | this compound |

Other protecting groups for diols include benzylidene acetals. rsc.orgwikipedia.org The choice of protecting group depends on the specific reaction conditions to be employed in subsequent synthetic steps.

Intramolecular Reactions Leading to Ring Closure (e.g., Epoxide Formation)

The proximity of the hydroxyl groups and the alkene in this compound allows for intramolecular reactions to form cyclic structures. For instance, under appropriate conditions, one of the hydroxyl groups can act as an internal nucleophile.

A significant intramolecular reaction is the formation of an epoxide (oxirane) ring. This can be achieved by first converting one of the hydroxyl groups into a good leaving group, such as a tosylate or mesylate. Subsequent treatment with a base can induce an intramolecular Williamson ether synthesis, where the remaining hydroxyl group attacks the carbon bearing the leaving group, displacing it to form the epoxide. For example, treatment of a mono-tosylated this compound with a base can lead to the formation of (R)- or (S)-1,2-epoxy-5-hexene. acs.orgmdpi.com

Such intramolecular cyclizations are powerful methods for constructing heterocyclic systems from acyclic precursors. organic-chemistry.orgnih.govnih.govbeilstein-journals.org

Detailed Mechanistic Investigations of Key Transformations

The unique bifunctional nature of this compound, possessing both a terminal alkene and a vicinal diol, makes it a substrate for a variety of mechanistically interesting and synthetically useful transformations. Detailed investigations have elucidated the pathways through which this molecule can be converted into valuable cyclic and acyclic products. The primary modes of reactivity involve the interplay between the nucleophilic hydroxyl groups and the electrophilic double bond, often mediated by transition metal catalysts or oxidizing agents.

Palladium-Catalyzed Oxidative Cyclization for Tetrahydrofuran Synthesis

One of the most significant transformations of this compound and its analogues is the palladium-catalyzed oxidative cyclization to form substituted tetrahydrofurans (THFs). Research has demonstrated that the distal hydroxyl group can play a crucial role in the transition state, influencing the diastereoselectivity of the cyclization.

The reaction is typically catalyzed by a Pd(II) salt, such as Palladium(II) chloride (PdCl₂), with an oxidant like 1,4-benzoquinone (B44022) (BQ) to regenerate the active catalyst. The proposed mechanism begins with the coordination of the palladium catalyst to the alkene of the diol substrate. This is followed by an intramolecular nucleophilic attack of the C1-hydroxyl group onto the coordinated alkene (an oxypalladation step). This key step forms a five-membered ring and a new carbon-palladium bond. Subsequent β-hydride elimination from the resulting palladium alkyl intermediate releases the tetrahydrofuran product and a Pd(0) species. The co-oxidant, 1,4-benzoquinone, then reoxidizes Pd(0) to Pd(II), allowing the catalytic cycle to continue.

Studies on similar unsaturated diol systems have shown that the stereochemical outcome is highly dependent on the reaction conditions and the substrate's structure. The presence of the second hydroxyl group can influence the conformation of the transition state through hydrogen bonding, thereby directing the stereochemistry of the newly formed stereocenters on the tetrahydrofuran ring. acs.org

Substrate TypeCatalyst SystemProductDiastereoselectivityYield (%)Reference
AlkenediolPdCl₂ (5 mol %), 1,4-benzoquinone (1 equiv) in THFSubstituted TetrahydrofuranVariableModerate to High acs.org
Alkenediol with Ester DGPdCl₂ (5 mol %), 1,4-benzoquinone (1 equiv) in THF, 60 °Cα,β-Unsaturated Ester THFModest~60% acs.org
Alkenediol with Acid DGPdCl₂ (5 mol %), 1,4-benzoquinone (1 equiv) in THF, 60 °Cα,β-Unsaturated Acid THFModest~55% acs.org

DG: Directing Group. Data is representative of transformations on analogous unsaturated diols.

Osmium-Catalyzed Oxidative Cyclization

Another powerful method for the cyclization of 1,5-dienes and related diols is through an osmium-catalyzed oxidative process. For a substrate like this compound, this transformation can lead to the formation of functionalized tetrahydrofurans. The reaction typically employs a catalytic amount of Osmium tetroxide (OsO₄) along with a stoichiometric co-oxidant, such as trimethylamine N-oxide. wiley-vch.de

The mechanism is believed to proceed via the dihydroxylation of the double bond by OsO₄ to form a cyclic osmate ester. In the presence of the existing diol functionality and under acidic conditions (e.g., with trifluoroacetic acid), the intermediate can undergo a cyclization cascade. The precise mechanism of cyclization following the initial oxidation is complex, but it results in the formation of a tetrahydrofuran ring, often with high stereocontrol. The reaction provides a route to enantiopure cis-tetrahydrofurans when starting from chiral diols. wiley-vch.de

Substrate (1 mmol)ReagentsSolventTime (h)ProductYield (%)Reference
Diol from 1,5-dieneOsO₄ (0.05 mmol), Trimethylamine N-oxide (5 mmol), Trifluoroacetic acid (10 cm³)9:1 Acetone:Water24Enantiopure cis-TetrahydrofuranNot specified wiley-vch.de
(3S)-3-(Benzyloxy)hexa-1,5-dieneAsymmetric Dihydroxylation using (DHQ)₂PYRNot specifiedNot specified(2S,4S)-4-(Benzyloxy)this compound87 wiley-vch.de

The data represents the transformation of a precursor to a substituted this compound, which is then poised for cyclization.

Gold-Catalyzed Tandem Cyclization Pathways

While direct gold-catalyzed cyclization of this compound is less explored, mechanistic studies on closely related systems, such as tert-butyl carbonate derivatives of hex-1-en-5-yn-3-ol, provide significant insight into potential reaction pathways. acs.org Gold(I) catalysts are known to be powerful π-acids, capable of activating alkenes and alkynes towards nucleophilic attack.

In these systems, the gold catalyst activates the alkyne, leading to an initial cyclization. However, the alkene can participate as a C-nucleophile in a tandem reaction. This process can intercept a carbocationic intermediate formed after the initial gold-catalyzed cyclization. For a molecule like this compound, protection of the diol as a carbonate, followed by gold catalysis, could initiate a similar cascade. The mechanism would involve gold-coordination to the alkene, followed by intramolecular attack by the carbonate oxygen, leading to the formation of functionalized cyclic structures. This methodology is particularly notable for its ability to construct multiple stereocenters with high diastereoselectivity in a single step. acs.org

SubstrateCatalyst (mol %)SolventProductYield (%)Reference
O-Boc carbonate of hex-1-en-5-yn-3-olAu(PPh₃)SbF₆ (5)DCECyclic Carbonate37 acs.org
O-Boc carbonate of 4-methylhex-1-en-5-yn-3-olAu[t-Bu₂P(o-biphenyl)]SbF₆ (2)DCECyclohexene-diol derivative78 acs.org

This data illustrates the potential for gold-catalyzed cyclization of similar unsaturated polyol systems.

Role in Complex Molecule and Natural Product Synthesis

Hex-5-ene-1,2-diol as a Chiral Synthon for Bioactive Molecules

The presence of two adjacent stereocenters (or the potential to create them) makes this compound an attractive chiral synthon for constructing molecules with specific three-dimensional arrangements, which are often critical for biological activity. Its chirality can be accessed through various asymmetric synthesis or resolution methods, enabling the preparation of enantiomerically pure compounds.

Precursor to Amino Alcohols and Aza-Sugars

This compound serves as a key precursor for the synthesis of amino alcohols and aza-sugars. These classes of compounds are prevalent in many natural products and possess significant biological activities, including roles as enzyme inhibitors and therapeutic agents. The diol can be transformed through reactions such as regioselective epoxide ring opening with nitrogen nucleophiles, followed by further functionalization or cyclization. For instance, ring-opening of 2,3-epoxy-hex-5-en-1-ol (a related derivative) with nitrogen nucleophiles, coupled with ring-closing metathesis (RCM), has been employed to synthesize aminocyclitols and hydroxypipecolic acids ursa.cat. Similarly, the synthesis of 3-amino-2,3,6-desoxysugars, which are components of anthracycline antibiotics with antitumoral activity, has utilized this type of unsaturated aminidol ursa.cat. The synthesis of iminosugars, which are potent glycosidase inhibitors, has also benefited from intermediates derived from this compound derivatives, such as the preparation of 4-benzylaminohex-5-ene-1,2,3-triol intermediates acs.org.

Building Block for Polyketides and Other Natural Products

The six-carbon backbone of this compound makes it an ideal building block for incorporating specific structural motifs into larger natural products, particularly polyketides. Polyketides are a diverse group of secondary metabolites produced by bacteria, fungi, and plants, many of which exhibit potent biological activities, including antibiotic, anticancer, and antifungal properties researchgate.net. The alkene and diol functionalities can be selectively manipulated to introduce chirality, extend carbon chains, or form cyclic structures characteristic of many polyketides. For example, fragment C20–C26 of eribulin, a potent anticancer agent, was synthesized from 1,2-epoxyhex-5-ene (a derivative of this compound) via a hydrolytic kinetic resolution (HKR) nih.gov. Research into the synthesis of complex polyketides like A-74528 has explored strategies that could potentially utilize precursors derived from hexenols uni-muenchen.de. Furthermore, the synthesis of plakortone Q, a marine polyketide, involved stereoselective dihydroxylation steps, highlighting the importance of vicinal diols in constructing complex natural product skeletons jst.go.jp.

Key Intermediate in Pharmaceutical Agent Synthesis

Beyond natural products, this compound and its derivatives are recognized as important intermediates in the synthesis of various pharmaceutical agents. Its chiral nature allows for the precise construction of drug molecules where stereochemistry is crucial for efficacy and safety. For instance, (R)-1,2-epoxyhex-5-ene, a closely related chiral epoxide derived from this compound, has been used in the synthesis of chiral isothiazolidine-1,1-dioxides, benzoxathiazepine-1,1-dioxides, and other varied alcohols and pharmaceutical substances chemrxiv.orgacs.org. The ability to introduce specific stereocenters and functional groups makes it a versatile starting material for medicinal chemistry efforts.

Convergent and Divergent Synthetic Pathways Utilizing this compound Scaffolds

Conversely, divergent synthesis starts with a central molecule and systematically modifies it to create a variety of related compounds. The alkene and diol functionalities of this compound can be selectively functionalized, allowing for the generation of diverse molecular architectures from a single starting material. This approach is valuable for creating libraries of compounds for structure-activity relationship (SAR) studies or for exploring different synthetic routes to a target molecule.

Case Studies in Total Synthesis Demonstrating Synthetic Utility

The synthetic utility of this compound and its related epoxides is well-documented in numerous total synthesis campaigns of complex natural products. These case studies highlight its ability to introduce critical stereochemistry and functional groups efficiently.

One notable example involves the synthesis of Irciniastatin A and B, where a derivative, (2R,3S)-3-Methoxy-5-methylthis compound, was synthesized using a Lewis acid-mediated regioselective ring opening of an epoxy alcohol acs.org. This methodology, involving Sharpless asymmetric epoxidation followed by regioselective epoxide ring opening, is a powerful strategy for accessing chiral 1,2-diols.

In the total synthesis of eribulin, a fragment (C20–C26) was prepared starting from 1,2-epoxyhex-5-ene, which itself is derived from this compound. This fragment was synthesized in seven steps via a hydrolytic kinetic resolution (HKR) using a Jacobsen catalyst, demonstrating the efficient incorporation of chirality and functional groups nih.gov.

Another example showcasing the utility of hexenols in constructing cyclic frameworks is the palladium(II)-catalyzed intramolecular hydroxycarbonylation of hexenols. This reaction has been used as a key step in the total syntheses of natural products like civet cat compound and diospongin A, forming tetrahydropyran (B127337) rings researchgate.net.

Advanced Characterization Techniques in Research

Spectroscopic Analysis for Structural Elucidation of Reaction Products

Spectroscopic techniques are indispensable tools for determining the molecular structure of reaction products like Hex-5-ene-1,2-diol. By analyzing the interaction of molecules with electromagnetic radiation, chemists can deduce the connectivity of atoms and the presence of specific functional groups. lehigh.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely used to characterize diols and their derivatives. rsc.orgresearchgate.net For instance, in the ¹H NMR spectrum of a diol, the protons attached to the carbons bearing the hydroxyl groups, as well as the vinylic protons of the double bond, would exhibit characteristic chemical shifts and coupling patterns. researchgate.net

In a diastereomeric mixture of a diol, NMR can be used to determine the ratio of the diastereomers. caltech.edu For example, the ¹H NMR spectrum of a similar diol, (2S)-3-ethyl-1-phenylhex-5-ene-2,3-diol, showed distinct signals for the different diastereomers, allowing for their quantification. rsc.org

Table 1: Illustrative ¹H NMR Spectral Data for a Diol Compound researchgate.net

Proton Type Chemical Shift (ppm)
Aromatic Protons7.31–8.23
Aliphatic Protons (-CH₂-)4.56
Hydroxyl Protons (-OH)2.86

Note: This data is for a representative diol compound and illustrates the typical chemical shift regions.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For a diol, characteristic peaks for the carbons attached to the hydroxyl groups and the sp² hybridized carbons of the double bond would be observed. researchgate.net

Table 2: Illustrative ¹³C NMR Spectral Data for a Diol Compound researchgate.net

Carbon Type Chemical Shift (ppm)
Ketone Carbons192.4
Imide Carbons163.5, 164
Aromatic Carbons115.5 - 153.8

Note: This data is for a representative diol compound containing additional functional groups and illustrates the typical chemical shift regions.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. rsc.orgcsic.es High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which helps in confirming its molecular formula. amazonaws.comeurjchem.com For example, the HRMS data for a related diol derivative was used to confirm its elemental composition. amazonaws.com

The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For instance, the mass spectrum of a diol might show fragments corresponding to the loss of water or cleavage adjacent to the hydroxyl groups.

Table 3: Illustrative High-Resolution Mass Spectrometry (HRMS) Data amazonaws.com

Compound Calculated Mass ([M+NH₄]⁺) Found Mass ([M+NH₄]⁺)
C₁₃H₁₆O₄254.1392254.1385

Note: This data is for a related compound and demonstrates the accuracy of HRMS in confirming molecular formulas.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. rsc.org The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. rsc.org Additionally, a peak around 1640 cm⁻¹ would indicate the C=C stretching of the alkene, and peaks in the 3000-3100 cm⁻¹ region would correspond to the C-H stretching of the vinyl group. mdpi.com

Table 4: Typical Infrared (IR) Absorption Frequencies for a Diol rsc.org

Functional Group Vibrational Mode Absorption Range (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3200 - 3600 (broad)
Alkene (C=C)C=C Stretch~1640
Vinyl C-HC-H Stretch3000 - 3100

Chromatographic Methods for Purification and Analytical Purity Assessment

Chromatographic techniques are essential for both the purification of reaction products and the assessment of their analytical purity. rsc.orgresearchgate.netcsic.esacs.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates the components of a mixture and provides mass spectra for each component. researchgate.netcsic.es This is particularly useful for analyzing the purity of volatile compounds like this compound and identifying any byproducts in a reaction mixture. acs.orgepa.gov The retention time in the gas chromatogram helps in identifying the compound, while the mass spectrum confirms its identity. acs.org For example, GC-MS has been used to determine the yield of desired products in reaction mixtures. rsc.org

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a product. rsc.org By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the components of the mixture separate based on their polarity. The resulting spots can be visualized, and their retention factor (Rf) values can be compared to that of a pure standard. rsc.org TLC is often used to determine the appropriate solvent system for purification by column chromatography. rsc.org

Column Chromatography for Isolation

Column chromatography is a cornerstone technique for the purification of this compound from crude reaction mixtures. aapg.org This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase carries the sample through a column. aapg.orgextraktlab.com The choice of stationary and mobile phases is critical for achieving effective separation. extraktlab.com

For the isolation of diols like this compound, silica (B1680970) gel is a commonly employed stationary phase due to its polar nature, which allows for interaction with the hydroxyl groups of the diol. amazonaws.comwiley-vch.dedovepress.com The mobile phase, typically a mixture of non-polar and polar solvents, is then optimized to achieve the desired separation.

Detailed research findings demonstrate various successful applications of column chromatography for purifying this compound and structurally related diols. For instance, in one synthesis, after an asymmetric dihydroxylation reaction to produce (2S,4S)-4-(Benzyloxy)this compound, the crude product was purified by column chromatography using a mobile phase of 20% acetone (B3395972) in petroleum ether to yield the diol in 87% yield. wiley-vch.de Another study details the purification of a similar diol using a gradient elution from 0% to 25% ethyl acetate (B1210297) in hexane (B92381). copernicus.org

In the synthesis of a related compound, (R,Z)-6-((4-methoxybenzyl)oxy)hex-2-ene-1,5-diol, purification was achieved via silica gel column chromatography with a 50% ethyl acetate in hexane eluent. dovepress.com Furthermore, the purification of 4-phenyl-butane-1,2-diol was accomplished using a gradient of hexane:ethyl acetate from 2:1 to 1:1. amazonaws.com These examples highlight the versatility of silica gel chromatography and the importance of tailoring the mobile phase composition to the specific properties of the diol being isolated. A quick silica plug is sometimes sufficient for a preliminary clean-up of this compound. chemicalforums.com

The following interactive table summarizes various conditions reported in the literature for the column chromatographic purification of this compound and analogous compounds.

Table 1: Column Chromatography Parameters for Diol Isolation

Compound Stationary Phase Mobile Phase/Eluent Yield (%) Reference
(2S,4S)-4-(Benzyloxy)this compound Silica Gel 20% Acetone/Petrol 87% wiley-vch.de
Diol from Geraniol Benzyl Ether Silica Gel 20% Acetone/Petrol 87% wiley-vch.de
(R,Z)-6-((4-methoxybenzyl)oxy)hex-2-ene-1,5-diol Silica Gel 50% Ethyl Acetate/Hexane 90% dovepress.com
4-Phenyl-butane-1,2-diol Silica Gel Hexane:Ethyl Acetate (2:1 to 1:1) 94% amazonaws.com
Unspecified Diol Silica Gel 0-25% Ethyl Acetate/Hexane 63% copernicus.org
Unspecified Diol Spherical SiO2 0-20% Ethyl Acetate/Hexane 20% copernicus.org
Unspecified Diol Silica Gel Hexane:Ethyl Acetate (1.5:1 to 1:1) 94% amazonaws.com

Computational and Theoretical Studies

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are fundamental to understanding a molecule's three-dimensional structure and how it can adopt different spatial arrangements. For diols, such as Hex-5-ene-1,2-diol, the presence of two hydroxyl groups and a flexible six-carbon chain, including a terminal double bond, leads to a variety of possible conformations. These analyses typically involve:

Force Field Methods: These methods use parameterized functions to approximate the potential energy of a molecule based on its atomic structure. They are computationally efficient for exploring a large number of conformers and identifying low-energy arrangements. For this compound, this would involve modeling the rotations around single bonds (C-C, C-O, O-H) to map out the conformational landscape researchgate.netresearchgate.net. The relative orientation of the hydroxyl groups and the accessibility of the double bond are key aspects that can be predicted.

Quantum Chemical Methods: While more computationally intensive, methods like Density Functional Theory (DFT) can provide more accurate energies for specific conformers identified by molecular mechanics. These calculations can also account for subtle electronic effects, such as intramolecular hydrogen bonding between the hydroxyl groups, which can stabilize certain conformations researchgate.netggckondagaon.in. The specific conformation adopted by this compound can significantly influence its reactivity and stereochemical outcomes in subsequent reactions.

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are essential for dissecting the mechanisms of chemical reactions involving this compound. These calculations can:

Map Potential Energy Surfaces (PES): By calculating the energy of a system as a function of its atomic coordinates, PES allows for the visualization of reaction pathways, identifying minima (stable structures like reactants, intermediates, and products) and saddle points (transition states) researchgate.netacs.orgacs.org.

Determine Reaction Barriers: The energy difference between a transition state and its corresponding reactant or intermediate provides the activation energy for a specific step in a reaction. This is critical for predicting reaction rates researchgate.netresearchgate.net. For this compound, calculations could explore pathways for reactions involving the hydroxyl groups (e.g., esterification, etherification) or the alkene moiety (e.g., epoxidation, dihydroxylation, hydrogenation).

Identify Intermediates and Transition States: Quantum chemical methods can accurately predict the geometries and electronic structures of transient intermediates and transition states, providing detailed mechanistic insights that are often difficult or impossible to obtain experimentally acs.orgrsc.orgmsu.edu. For example, reactions involving the vicinal diol system might proceed through cyclic transition states.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational methods are invaluable for predicting how a molecule like this compound will react, where it will react (regioselectivity), and with what spatial orientation (stereoselectivity).

Reactivity: By calculating activation energies and reaction enthalpies, computational studies can predict which reactions are kinetically or thermodynamically favored. For this compound, this could involve comparing the reactivity of the primary alcohol versus the secondary alcohol, or the reactivity of the alkene towards different electrophiles or nucleophiles.

Regioselectivity: In reactions where multiple sites on the molecule can react, computational analysis can predict which site is preferentially attacked. For instance, in electrophilic addition to the double bond, computational models can predict whether the electrophile will attach to the C5 or C6 carbon based on electronic and steric factors.

Stereoselectivity: For reactions that create new stereocenters or involve existing ones, computational methods can predict the diastereomeric or enantiomeric excess of the products. This is often achieved by comparing the energies of competing transition states leading to different stereoisomers ggckondagaon.innih.govacs.org. For this compound, reactions at the C2 position (secondary alcohol) are particularly susceptible to stereochemical control.

Stereochemical Rationalization through Computational Methods

Computational chemistry plays a crucial role in explaining and predicting the stereochemical outcomes of reactions involving chiral molecules or leading to chiral products.

Conformational Influence on Stereochemistry: The preferred conformations of this compound, determined through molecular modeling, can dictate the facial selectivity of reagents approaching reactive centers, thereby influencing stereochemical outcomes researchgate.netnih.gov.

Transition State Analysis: Detailed analysis of transition state geometries, often using DFT, can reveal the specific interactions (e.g., steric hindrance, electronic attractions) that favor one stereochemical pathway over another acs.org. This allows for the rational design of catalysts or reaction conditions to achieve desired stereoselectivity.

Chiral Auxiliaries and Catalysis: Computational studies can help understand how chiral auxiliaries or catalysts interact with this compound or its precursors to induce asymmetry. For example, studies might model the binding of a chiral catalyst to the diol or an intermediate to guide the stereochemical course of a reaction msu.eduacs.orgrsc.org. The prediction of enantioselectivity often relies on comparing the energies of diastereomeric transition states formed through interaction with a chiral entity.

Future Research Directions and Perspectives

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of vicinal diols from alkenes is a cornerstone of organic chemistry, and the future development for producing Hex-5-ene-1,2-diol will heavily rely on advancements in catalysis. A primary goal is to achieve higher efficiency and stereoselectivity, particularly for producing enantiomerically pure forms of the diol.

Future research will likely focus on several key areas of catalysis:

Asymmetric Dihydroxylation: While methods like the Sharpless asymmetric dihydroxylation are well-established for producing chiral diols, there is a continuous drive to develop catalysts that are more robust, use cheaper and less toxic metals, and offer higher turnover numbers. wikipedia.org Research into new chiral ligands and alternative metal catalysts (e.g., iron, manganese) is a promising avenue.

Tandem Catalysis: Systems that combine multiple catalytic steps into a single pot reaction can significantly improve efficiency. For this compound, this could involve a tandem reaction that first isomerizes a more accessible internal alkene to a terminal one, followed by dihydroxylation.

Metathesis-Based Routes: Asymmetric ring-opening/cross-metathesis (AROCM) has emerged as a powerful method for the enantioselective synthesis of 1,2-anti diols from cyclobutenes. nih.govscispace.comnih.gov Applying similar logic, novel catalytic systems could be designed to utilize different starting materials for convergent and highly selective syntheses.

The table below summarizes promising catalytic approaches for the synthesis of vicinal diols, which could be adapted and optimized for this compound.

Catalytic SystemKey FeaturesPotential Advantages for this compound Synthesis
Chiral Ruthenium Complexes Catalyzes asymmetric ring-opening/cross-metathesis. nih.govscispace.comEnables enantioselective synthesis of 1,2-anti diols, providing access to specific stereoisomers. nih.gov
Knölker-Type Iron Complexes Based on cheap, abundant, and less toxic iron; used in asymmetric hydrogenation. mdpi.comOffers a more sustainable alternative to precious metal catalysts for potential asymmetric routes. mdpi.com
Rhodium/(S)-Quinap System Catalyzes enantioselective syn-dihydroxylation of simple alkenes. organic-chemistry.orgProvides a direct route to enantioenriched syn-diols from the corresponding alkene. organic-chemistry.org
Palladium/Bis(pinacolato)diboron Enables diacetoxylation of alkenes using oxygen as the sole oxidant. organic-chemistry.orgRepresents an efficient method for introducing the diol functionality via a diacetate intermediate. organic-chemistry.org

Sustainable and Green Chemistry Approaches to this compound Synthesis

In line with the growing emphasis on environmentally responsible chemical manufacturing, future research will prioritize the development of green synthetic routes to this compound. mdpi.com This involves minimizing waste, reducing energy consumption, and utilizing renewable resources. frontiersin.org

Key green chemistry strategies include:

Biocatalysis: The use of enzymes, such as epoxide hydrolases or dioxygenases, offers a highly selective and environmentally benign method for diol synthesis. researchgate.net Engineered microorganisms could be developed to produce this compound directly from renewable feedstocks like glucose. nih.gov

Electrochemical Synthesis: Electrochemical methods can replace traditional chemical oxidants with electricity, a clean reagent. An electrochemical strategy for the dihydroxylation of alkenes using only potassium bromide (KBr) and water as a sustainable hydroxyl source has been demonstrated. organic-chemistry.org

Use of Green Solvents and Oxidants: Replacing hazardous organic solvents with water or other benign alternatives is a core principle of green chemistry. mdpi.com Similarly, employing clean oxidants like hydrogen peroxide or molecular oxygen in place of stoichiometric heavy-metal oxidants (e.g., permanganate (B83412), osmium tetroxide) is a critical area of development. mdpi.com

Renewable Feedstocks: Deriving the carbon backbone of this compound from biomass is a long-term goal for sustainability. Research into converting bio-derived platform molecules, such as those from cellulose (B213188) or glycerol, into the necessary C6 precursor is a vital research direction. nih.govresearchgate.net

Expanding the Synthetic Utility of this compound through Novel Transformations

This compound is a bifunctional molecule, and its synthetic potential lies in the selective manipulation of its vicinal diol and terminal alkene moieties. Future research will focus on developing novel transformations that leverage this dual reactivity to build complex molecular architectures.

Promising areas for exploration include:

Polymer Chemistry: Unsaturated diols are valuable monomers for creating functional polyesters and polyurethanes. acs.orgdoi.orgsynthomer.com The terminal alkene on this compound provides a site for post-polymerization modification via "click" chemistry or other efficient reactions, allowing for the creation of advanced materials for applications like drug delivery or tissue scaffolds. acs.orgresearchgate.net

Tandem and Cascade Reactions: The proximity of the two functional groups can be exploited in cascade reactions. For instance, an intramolecular cyclization could be triggered at the diol, with the alkene participating to form complex cyclic ethers or lactones.

Selective Functionalization: Developing orthogonal protection strategies will allow for the independent reaction of either the diol or the alkene. This would enable the molecule to be used as a versatile scaffold, where different functionalities can be precisely installed at either end of the molecule. For example, the diol could be converted to a cyclic acetal, followed by transformations on the alkene such as epoxidation, hydroformylation, or metathesis. The epoxide derivative, 1,2-epoxy-5-hexene, is itself a valuable chiral building block. nih.gov

The following table outlines potential transformations and their resulting products, highlighting the synthetic versatility of this compound.

Functional GroupTransformationProduct ClassPotential Applications
Diol AcetalizationProtected DiolIntermediate for selective alkene modification
Diol Esterification/PolycondensationUnsaturated PolyestersBiodegradable polymers, resins, tissue scaffolds acs.orgresearchgate.net
Alkene EpoxidationEpoxy DiolFine chemical intermediate, crosslinking agent
Alkene HydroformylationHydroxy AldehydeBuilding block for complex molecules
Alkene Olefin MetathesisDifferentiated DienesAccess to complex diene structures nih.gov
Both Intramolecular CyclizationCyclic Ethers/LactonesHeterocyclic synthesis, natural product analogs

Exploration of New Biologically Relevant Targets Utilizing this compound Scaffolds

The structural motifs present in this compound are found in numerous natural products and biologically active molecules. This makes it an attractive starting point for the synthesis of novel compounds for pharmaceutical and agrochemical applications.

Future research in this area will likely involve:

Scaffold for Diversity-Oriented Synthesis: The bifunctional nature of this compound allows it to be used as a central scaffold. mdpi.com By systematically modifying the diol and alkene functionalities, large libraries of related compounds can be generated and screened for biological activity against various targets.

Synthesis of Natural Product Analogs: Many natural products, including polyketides and carbohydrates, contain vicinal diols and alkene fragments. This compound can serve as a key building block for the synthesis of analogs of these natural products, which may possess improved therapeutic properties or provide insights into their mechanism of action. The related chiral epoxide is already used in the synthesis of several natural products. nih.gov

Development of Probes and Imaging Agents: The alkene group provides a handle for attaching fluorophores, quenchers, or targeting moieties. mdpi.com This could enable the development of chemical probes based on the this compound scaffold for studying biological processes or for in vivo imaging applications. mdpi.com For example, derivatives could be designed to target specific enzymes or receptors, with the attached reporter group signaling a binding event.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing Hex-5-ene-1,2-diol, and how should data interpretation be approached?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the diol structure, focusing on hydroxyl proton signals (δ 1.5–5.0 ppm) and alkene protons (δ 4.5–6.5 ppm). Infrared (IR) spectroscopy can identify O-H stretching (~3200–3600 cm⁻¹) and C-O bonds (~1000–1250 cm⁻¹). Mass spectrometry (MS) should verify molecular ion peaks and fragmentation patterns. For quantitative analysis, high-performance liquid chromatography (HPLC) with a polar stationary phase is recommended. Cross-validate results with computational tools like density functional theory (DFT) for spectral simulations .

Q. How can researchers safely handle this compound in laboratory settings?

  • Safety Protocols : Prioritize personal protective equipment (PPE), including nitrile gloves and chemical-resistant lab coats. Use fume hoods to minimize inhalation risks. Store the compound in airtight containers away from oxidizers. Toxicity assessments should reference structural analogs like 1,2-hexanediol, which has moderate neurotoxicity (Group II) and eye irritation hazards . For spill management, employ absorbent materials (e.g., vermiculite) and neutralize residues with diluted acetic acid.

Q. What strategies are effective for synthesizing this compound in small-scale reactions?

  • Synthetic Routes : Catalytic dihydroxylation of 5-hexene using osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) as a co-oxidant is a standard method. Alternative methods include Sharpless asymmetric dihydroxylation for enantioselective synthesis. Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with silica gel. Optimize yields by controlling temperature (0–25°C) and solvent polarity (e.g., acetone/water mixtures) .

Advanced Research Questions

Q. How should experimental designs address potential genotoxicity concerns for this compound?

  • Genotoxicity Assessment : Conduct in vitro assays (Ames test, micronucleus assay) to detect mutagenicity. For in vivo evaluation, use rodent models with oral administration (dose range: 50–200 mg/kg/day) over 28 days, monitoring DNA adduct formation via ³²P-postlabeling. Compare results to threshold values like the TTC (Threshold of Toxicological Concern) for DNA-reactive mutagens (0.0025 μg/day). Note that structural analogs like benzene-1,2-diol exceed TTC thresholds, necessitating conservative safety margins .

Q. What catalytic systems enhance the oxidation efficiency of this compound in aqueous media?

  • Catalytic Optimization : Micellar catalysis using 1,10-phenanthroline and chromic acid (Cr(VI)) under acidic conditions (pH 2–4) accelerates oxidation. Maintain molar ratios of [diol] : [Cr(VI)] : [phenanthroline] at 15:1:15 for optimal kinetics. Characterize products via UV-Vis spectroscopy (absorption peaks at 350–450 nm) and confirm hydroxylated intermediates by derivatization (e.g., hydrazone formation). Control side reactions by limiting oxygen exposure .

Q. How can contradictions in metabolic pathway data for diols be resolved?

  • Data Reconciliation : Use isotope-labeled this compound (e.g., ¹³C or ²H) to track metabolites in in vivo models. Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with enzymatic assays to identify intermediates. For example, ethane-1,2-diol metabolizes to oxalic acid via glycolaldehyde and glyoxylic acid, leading to CaOx deposition—a model applicable to other diols. Address interspecies variability by testing multiple models (e.g., mice, rats) .

Q. What separation techniques are optimal for isolating this compound from complex mixtures?

  • Separation Strategies : Use vapor-liquid equilibrium (VLE) distillation at reduced pressures (20–40 kPa) to separate diols with close boiling points. For polar mixtures, aldolization reactions can selectively convert interfering glycols into higher-boiling derivatives. Simulate phase equilibria using Aspen Plus® or similar software. Validate purity via gas chromatography (GC) with flame ionization detection .

Q. How can researchers systematically review literature on this compound while avoiding unreliable sources?

  • Literature Review Protocol : Search PubMed and SciFinder using terms: "this compound" [tw] OR "5-Hexene-1,2-diol" [tw] OR "6920-22-5" [rn]. Exclude non-peer-reviewed platforms (e.g., Wikipedia) and prioritize journals indexed in Scopus/Web of Science. For analogs, include "1,2-hexanediol" [tw] OR "ethane-1,2-diol" [tw]. Screen results using PRISMA guidelines and assess data quality via ToxRTool .

Methodological Notes

  • Contradiction Management : When conflicting toxicity data arise (e.g., EFSA vs. GreenScreen classifications), apply read-across approaches using QSAR (Quantitative Structure-Activity Relationship) models to predict hazard endpoints .
  • Ethical Compliance : Adhere to OECD Guidelines for chemical testing (e.g., TG 471, 473) and ensure animal studies follow ARRIVE 2.0 standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.